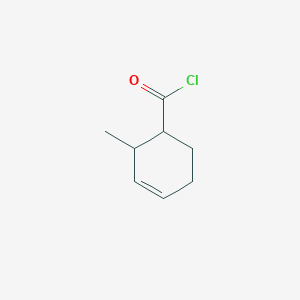
2-Methylcyclohex-3-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclohex-3-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexene, featuring a methyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclohex-3-ene-1-carbonyl chloride typically involves the chlorination of 2-Methylcyclohex-3-ene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C8H12O2} + \text{SOCl2} \rightarrow \text{C8H11ClO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclohex-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form 2-Methylcyclohex-3-ene-1-carboxylic acid or reduced to form 2-Methylcyclohex-3-ene-1-methanol.
Common Reagents and Conditions:
Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and hydrogen sulfide (H2S) are commonly used under mild to moderate conditions.
Addition: Halogens (Cl2, Br2), hydrogen gas (H2) with a catalyst, and other electrophiles are used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Amides, esters, and thioesters.
Addition: Halogenated cyclohexanes, hydrogenated cyclohexanes.
Oxidation and Reduction: Carboxylic acids, alcohols.
Scientific Research Applications
2-Methylcyclohex-3-ene-1-carbonyl chloride finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, fragrances, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylcyclohex-3-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a good electrophile for nucleophilic substitution reactions. The double bond in the cyclohexene ring can undergo addition reactions, further modifying the compound’s structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Methylcyclohexene: A structural isomer with a methyl group at a different position.
3-Methylcyclohexene: Another isomer with the methyl group at the third position.
4-Methylcyclohexene: An isomer with the methyl group at the fourth position.
Comparison: 2-Methylcyclohex-3-ene-1-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a double bond in the cyclohexene ring
Properties
CAS No. |
32893-59-7 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
PEWQXAKDEXZZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCC1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


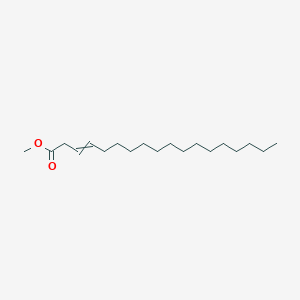
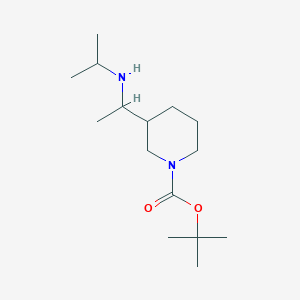
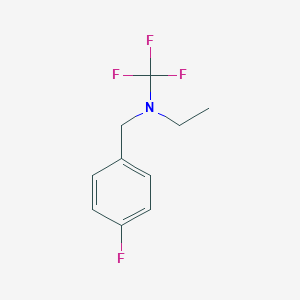
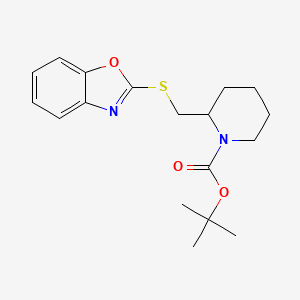
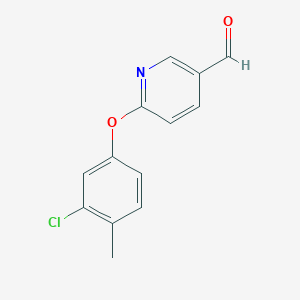
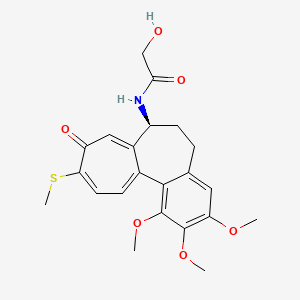
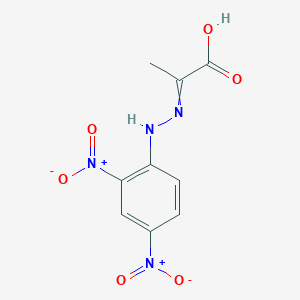
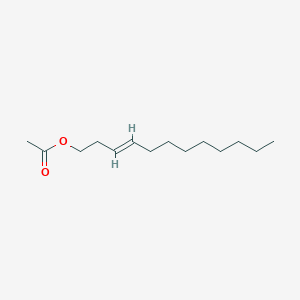
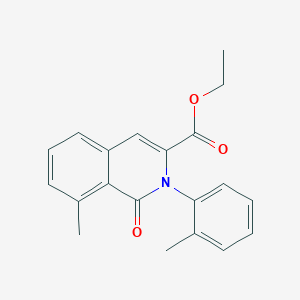
![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)
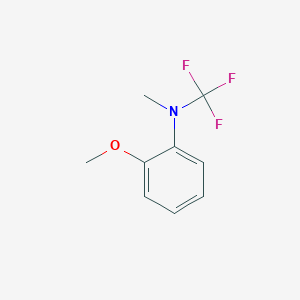
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
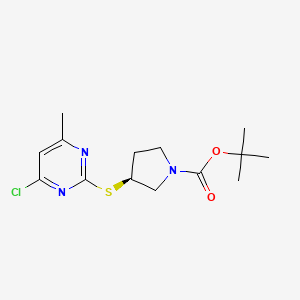
![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)
